molecular formula C14H13ClN2S2 B13825261 (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate CAS No. 34763-36-5

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate

Cat. No.: B13825261
CAS No.: 34763-36-5
M. Wt: 308.9 g/mol
InChI Key: DCBYRNWJPOOCQW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate is an organic compound with the molecular formula C14H13ClN2S2 and a molecular weight of 308.85 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, a methyl group, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 2-chlorobenzyl chloride with methyl 3-pyridinylcarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenyl and pyridinylcarbonimidodithioate moieties into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methyl methyl 2-pyridinylcarbonimidodithioate
  • (2-Chlorophenyl)methyl methyl 4-pyridinylcarbonimidodithioate
  • (2-Chlorophenyl)methyl ethyl 3-pyridinylcarbonimidodithioate

Uniqueness

(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate is unique due to its specific substitution pattern on the pyridinyl ring and the presence of both chlorophenyl and methyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

34763-36-5

Molecular Formula

C14H13ClN2S2

Molecular Weight

308.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C14H13ClN2S2/c1-18-14(17-12-6-4-8-16-9-12)19-10-11-5-2-3-7-13(11)15/h2-9H,10H2,1H3

InChI Key

DCBYRNWJPOOCQW-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CN=CC=C1)SCC2=CC=CC=C2Cl

Origin of Product

United States

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